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Compound of Interest

Compound Name:
2-Bromo-1-(3,4-dimethyl-phenyl)-

ethanone

Cat. No.: B1274033 Get Quote

An In-depth Technical Guide on 2-Bromo-1-(3,4-
dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

conformation, and key chemical properties of 2-Bromo-1-(3,4-dimethylphenyl)ethanone, a

significant intermediate in organic synthesis.

Physicochemical and Structural Data
2-Bromo-1-(3,4-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine substituent

on the alpha-carbon relative to the carbonyl group. Its core structure is based on an

acetophenone moiety with two methyl groups on the phenyl ring.

Table 1: Key Physicochemical Properties
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Property Value Reference

CAS Number 2633-50-3 [1][2][3]

Molecular Formula C₁₀H₁₁BrO [1][3]

Molecular Weight 227.10 g/mol [2][3]

Monoisotopic Mass 225.99933 Da [4][5]

Synonyms

2-bromo-3',4'-

dimethylacetophenone, 3,4-

dimethylphenacyl bromide

[6]

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry |[2][7] |

Molecular Structure and Connectivity
The molecular structure consists of a central carbonyl group linking a 3,4-dimethylphenyl ring to

a bromomethyl group. The IUPAC name for this compound is 2-bromo-1-(3,4-

dimethylphenyl)ethanone. The connectivity of these primary functional groups is a determinant

of its chemical reactivity, particularly its use as an alkylating agent in the synthesis of more

complex molecules.[8]
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(C=O)

C-C Bond Bromomethyl Group
(-CH₂Br)

C-C Bond
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Figure 1: Functional group connectivity in 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Molecular Conformation
While specific crystallographic data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone is not widely

published, the conformation can be inferred from studies on analogous α-bromoacetophenone

derivatives. The key conformational aspect is the dihedral angle between the plane of the

phenyl ring and the carbonyl group (C=O).
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Studies on related 2'-substituted acetophenones suggest a strong preference for an s-trans

conformation.[9] In this arrangement, the bulky bromine atom is positioned away from the

phenyl ring to minimize steric hindrance. The alternative s-cis conformation, where the carbonyl

oxygen and bromine are syn-periplanar, would result in significant steric and electronic

repulsion, making it less stable.[9] The planarity is influenced by a balance between steric

effects from the ortho-substituent (the methyl group at position 3) and the electronic

conjugation between the phenyl ring and the carbonyl group.

Synthesis and Experimental Protocols
This compound is typically synthesized via the α-bromination of the corresponding ketone, 1-

(3,4-dimethylphenyl)ethanone. A common and effective brominating agent for this reaction is N-

Bromosuccinimide (NBS), which allows for selective monobromination at the alpha-position.[10]

While a specific protocol for the title compound is not detailed in the provided results, a general

procedure for the synthesis of α-bromoacetophenones using NBS can be adapted.

Experimental Protocol: General Synthesis of α-Bromoacetophenones

This protocol is based on analogous preparations of similar compounds and represents a

standard laboratory procedure.[10][11]

Materials:

Substituted Acetophenone (e.g., 1-(3,4-dimethylphenyl)ethanone) (1.0 eq)

N-Bromosuccinimide (NBS) (1.0 eq)

Solvent (e.g., Dichloromethane, PEG-400, or Chloroform)[10][12]

Reaction vessel (jacketed, if temperature control is needed)

Procedure:

The starting acetophenone derivative is dissolved in an appropriate solvent within the

reaction vessel.

N-Bromosuccinimide (1.0 equivalent) is added to the solution. For reactions that are

exothermic or require specific temperature control, this may be done portion-wise at a
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reduced temperature (e.g., 0-5°C).[13]

The reaction mixture is stirred at a controlled temperature. Some preparations may utilize

sonication or heating to facilitate the reaction.[10]

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Upon completion, the reaction mixture is quenched, typically with water.

The product is extracted into an organic solvent (e.g., dichloromethane).

The combined organic layers are washed (e.g., with saturated sodium bicarbonate

solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under

reduced pressure to yield the crude product.[11]

Further purification can be achieved through recrystallization or column chromatography.

1. Dissolve Ketone
in Solvent

2. Add NBS
3. Stir & Monitor

(TLC)
4. Quench & Extract 5. Purify Product
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Figure 2: General workflow for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Spectroscopic Characterization
While specific spectra for this exact compound are not provided in the search results, the

structure can be unequivocally confirmed using standard spectroscopic techniques:

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two

protons of the bromomethyl group (-CH₂Br), typically in the range of 4.4 ppm.[10] Singlets for

the two aromatic methyl groups and multiplets for the aromatic protons on the phenyl ring

would also be present.

¹³C NMR: The carbon NMR would show a signal for the brominated carbon (-CH₂Br) at

approximately 30-35 ppm and the carbonyl carbon signal around 190 ppm.[10]
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for

the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental

composition, C₁₀H₁₁BrO.[1] The mass spectrum would show a characteristic isotopic pattern

for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone molecular
structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274033#2-bromo-1-3-4-dimethyl-phenyl-ethanone-
molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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